molecular formula C12H17BO2S B11925445 4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane

Cat. No.: B11925445
M. Wt: 236.14 g/mol
InChI Key: MIMMTIXICVRKJI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMMTIXICVRKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Protocol

The most widely adopted method for synthesizing 4,4,5,5-tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane involves palladium-catalyzed cross-coupling. A representative procedure involves reacting 3-thienylethenyl bromide with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. For instance, Pd(PPh₃)₄ or PdCl₂(dppf) is employed at concentrations of 1–2 mol% relative to the substrate. The reaction proceeds in anhydrous tetrahydrofuran (THF) under inert conditions (argon or nitrogen) to prevent oxidation of the boronate intermediate.

Key parameters include:

  • Temperature : 80–90°C for 12–24 hours.

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize HBr byproducts.

  • Solvent : THF or 1,4-dioxane, chosen for their compatibility with boronates.

A typical yield ranges from 65% to 85%, contingent on the purity of starting materials and exclusion of moisture.

Alternative Synthetic Routes

Direct Boronation of Thiophene Derivatives

An alternative approach involves the direct borylation of 3-vinylthiophene using pinacolborane (HBpin). This one-pot method eliminates the need for pre-halogenated substrates, simplifying the synthesis. The reaction employs [Ir(COD)OMe]₂ as a catalyst (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand.

Reaction Conditions :

  • Solvent : Toluene or hexane.

  • Temperature : 60°C for 6–8 hours.

  • Yield : 70–75%, with minor byproducts such as diborylated species.

This method is advantageous for large-scale production due to reduced step count and lower catalyst costs.

Optimization of Reaction Parameters

Catalyst Screening

Catalyst selection significantly impacts efficiency. Comparative studies reveal that Pd(OAc)₂ with XPhos ligand achieves higher turnover numbers (TON > 1,000) compared to traditional Pd(PPh₃)₄ (TON ~ 500). Nickel catalysts, such as NiCl₂(dppe), are less effective, yielding <50% product due to slower transmetalation kinetics.

Solvent and Temperature Effects

Solvent polarity directly influences reaction rate. Non-polar solvents like toluene slow the reaction but improve selectivity by minimizing boronate hydrolysis. Elevated temperatures (≥80°C) accelerate coupling but risk thermal degradation of the thiophene moiety.

Purification and Characterization

Chromatographic Techniques

Crude product purification involves silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent. Boronate esters exhibit distinct Rf values (0.3–0.4), enabling separation from unreacted diboron reagents.

Spectroscopic Confirmation

  • ¹¹B NMR : A sharp singlet at δ 28–30 ppm confirms boronate formation.

  • ¹H NMR : Characteristic signals include vinyl protons (δ 6.5–7.2 ppm) and thiophene aromatic protons (δ 7.3–7.6 ppm).

  • MS (EI) : Molecular ion peak at m/z 248.1 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance reproducibility. A representative setup involves:

  • Residence Time : 30 minutes at 100°C.

  • Catalyst Loading : 0.5 mol% Pd/C packed bed.

  • Yield : 90% with >99% purity after distillation.

Cost-Benefit Analysis

Bulk production costs are dominated by palladium catalysts (≈60% of total). Recycling protocols, such as aqueous biphasic extraction, reduce Pd waste by 70%.

Challenges and Mitigation Strategies

Moisture Sensitivity

Boronate esters hydrolyze rapidly in aqueous environments. Storage under argon at –20°C extends shelf life to >12 months.

Byproduct Formation

Diborylated byproducts (≈5–10%) arise from over-borylation. Adding stoichiometric HBpin (1.1 equiv) suppresses this issue.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize [Ir(ppy)₃] under blue LED light to activate B₂Pin₂ at ambient temperature. Preliminary results show 60% yield in 4 hours, though scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives or other substituted products.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • Molecular Formula : C₁₂H₁₇BO₂S
  • Molecular Weight : 236.138 g/mol
  • Density : 1.073 g/mL at 25ºC
  • Boiling Point : 106-108ºC (at 0.2 mmHg) .

The structure features a dioxaborolane ring, which is significant for its reactivity and ability to form stable complexes with various substrates.

Organic Synthesis

4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane serves as an important reagent in organic synthesis. Its applications include:

  • Cross-Coupling Reactions : This compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It acts as a boronic acid pinacol ester that can react with aryl halides or other electrophiles to synthesize biaryl compounds .
  • Synthesis of Functionalized Thiophenes : The presence of the thiophene moiety allows for the functionalization of thiophene derivatives through various electrophilic substitutions and nucleophilic additions .

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific electronic properties:

  • Organic Electronics : Due to its electron-rich thiophene component, it can be incorporated into organic semiconductors and polymeric materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic properties of thiophenes enhance charge transport within these materials .
  • Sensors : The compound's ability to form stable complexes makes it suitable for sensing applications. It can be used in the development of chemical sensors that detect specific ions or small molecules through changes in conductivity or optical properties .

Medicinal Chemistry

The compound is also being investigated for its medicinal chemistry applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that such compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways .
  • Drug Delivery Systems : The compound's boron content allows it to be used in drug delivery systems where boron-containing compounds can facilitate targeted delivery mechanisms due to their ability to form stable complexes with biological molecules .

Case Study 1: Suzuki-Miyaura Reaction

A study conducted by Haberberger et al. demonstrated the efficacy of using this compound in Suzuki-Miyaura reactions to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products .

Case Study 2: Organic Photovoltaics

Research published on the use of thiophene-based materials in organic photovoltaics highlighted how incorporating this compound improved the efficiency of solar cells. The study showed enhanced charge mobility and stability when blended with other organic materials .

Mechanism of Action

The mechanism of action for this compound in chemical reactions typically involves the formation of a boronate complex, which facilitates the coupling of organic molecules. The boron atom acts as a Lewis acid, coordinating with nucleophiles and enabling various transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-furyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-pyridyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furyl and pyridyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where the thiophene moiety is desired.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane (CAS Number: 736987-75-0) is a boron-containing compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure which includes a dioxaborolane ring and a thiophene moiety. The biological activity of this compound is primarily related to its interactions with various biomolecules and its utility in synthetic organic chemistry.

PropertyValue
Molecular FormulaC₁₂H₁₇BO₂S
Molecular Weight236.14 g/mol
Density1.073 g/mL at 25ºC
Boiling Point106-108ºC (0.2 mmHg)
Purity>95%

The biological activity of this compound can be attributed to its ability to form carbon-boron bonds. This property allows it to act as a substrate in hydroboration reactions and interact with various enzymes involved in biochemical pathways.

  • Enzyme Interaction : The compound can bind to enzymes through its boronic ester group. This binding may inhibit or activate enzyme activity depending on the specific interaction.
  • Substrate for Hydroboration : It serves as a substrate for enzymes that catalyze hydroboration reactions, facilitating the formation of boronic esters from alkenes and alkynes .

Anticancer Activity

Recent studies have indicated that boron-containing compounds exhibit potential anticancer properties. The mechanism involves the modulation of cellular signaling pathways and gene expression profiles:

  • Case Study : A study by Zhao et al. (2014) demonstrated that derivatives of boron compounds could induce apoptosis in cancer cell lines by disrupting cellular signaling pathways .

Antimicrobial Properties

Research has also suggested that compounds similar to this compound possess antimicrobial properties:

  • Mechanism : The interaction of the compound with microbial enzymes may inhibit their function, leading to reduced viability of pathogenic organisms.

Research Findings

Several studies have explored the biological implications of this compound:

  • Zhao et al. (2014) : Investigated the role of boron compounds in apoptosis induction in cancer cells.
  • Haberberger and Enthaler (2013) : Discussed the utility of boron compounds in organic synthesis and their potential applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 4,4,5,5-Tetramethyl-2-(2-thiophen-3-ylethenyl)-1,3,2-dioxaborolane?

  • Synthesis : Utilize Suzuki-Miyaura coupling precursors, such as thiophene-functionalized boronic esters, under inert conditions (e.g., argon atmosphere). Key steps include palladium-catalyzed cross-coupling and purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) .
  • Characterization : Confirm structure and purity via 1H^1H, 13C^{13}C, and 11B^{11}B NMR spectroscopy. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) can validate functional groups like the dioxaborolane ring and thiophene moiety .

Q. How is this compound applied in cross-coupling reactions for organic synthesis?

  • The compound serves as a boronic ester in Suzuki-Miyaura couplings to form biaryl or heteroaryl structures. Optimize reaction conditions by testing solvents (THF, DMF), bases (K2 _2CO3 _3, CsF), and catalysts (Pd(PPh3 _3)4 _4) at 60–100°C. Monitor progress via thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, lab coat, goggles) due to air sensitivity. Store under argon at –20°C to prevent hydrolysis. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How can mechanistic insights into its role in coupling reactions be investigated?

  • Perform kinetic studies with variable catalyst loadings and temperatures. Use deuterium-labeling experiments or computational density functional theory (DFT) to analyze transition states and electron transfer pathways .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Cross-validate using multiple techniques:

  • NMR discrepancies : Compare chemical shifts with DFT-predicted values.
  • Mass spec anomalies : Rule out isotopic interference via HRMS.
  • Purity issues : Use HPLC with UV detection (λ = 254 nm) .

Q. How does the compound’s stability vary under thermal or photolytic conditions?

  • Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. For photostability, expose to UV light (365 nm) and monitor degradation via 1H^1H NMR. Solvent polarity (e.g., DMSO vs. toluene) significantly impacts stability .

Q. What computational methods predict its electronic properties for materials science?

  • Use time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra. Molecular docking simulations can explore interactions with polymers or biological targets. Solvatochromic studies in varying solvents (e.g., chloroform, acetonitrile) reveal polarity-dependent behavior .

Q. How do steric effects from the tetramethyl groups influence reactivity?

  • Compare reaction rates with less-substituted analogs (e.g., 4,4-dimethyl derivatives). X-ray crystallography can reveal steric hindrance in the dioxaborolane ring, while Hammett plots quantify electronic effects .

Methodological Best Practices

  • Synthetic Reproducibility : Document inert atmosphere conditions (argon/vacuum cycles) and catalyst purity (e.g., Pd0^0 vs. PdII^{II}) .
  • Data Validation : Use triplicate measurements for kinetic studies and statistical tools (e.g., Grubbs’ test) to identify outliers .
  • Theoretical Frameworks : Align experimental design with concepts like frontier molecular orbital theory for cross-coupling reactions .

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